Fructosyl-lysine is a prominent early-stage glycation adduct formed through the non-enzymatic Maillard reaction between glucose and the ε-amino group of lysine residues in proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as a marker of early glycation and can further degrade into advanced glycation end products (AGEs) [, , , , ]. FL is found in various tissues and body fluids, with elevated levels observed in individuals with diabetes and other conditions like uremia [, , , , , , , , , , , , , , , , , , , , , , ].
Fructosyl-lysine is formed by the condensation reaction between the aldehyde group of glucose and the ε-amino group of a lysine residue, followed by a rearrangement to form a stable ketoamine structure [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The resulting molecule retains the lysine side chain with an additional fructosyl moiety attached to the nitrogen atom.
The formation of FL itself does not have a direct biological mechanism of action. Instead, its significance lies in its role as a precursor to AGEs and its contribution to the pathogenesis of various diseases. The accumulation of AGEs, triggered by FL formation, leads to cellular dysfunction and contributes to the development of complications associated with diabetes, aging, and other conditions [, , , , , , , , , , , , , , ].
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